3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid
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Overview
Description
3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with an ethoxyphenyl group and an oxoethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid typically involves the condensation of 4-ethoxybenzaldehyde with 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid: Similar structure but lacks the oxoethylideneamino group.
3-Aminobenzoic acid: Similar structure but lacks the ethoxyphenyl group.
4-Ethoxybenzaldehyde: Similar structure but lacks the carboxylic acid group.
Uniqueness
3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid is unique due to the presence of both the ethoxyphenyl and oxoethylideneamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87723-42-0 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-[[2-(4-ethoxyphenyl)-2-oxoethylidene]amino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-2-22-15-8-6-12(7-9-15)16(19)11-18-14-5-3-4-13(10-14)17(20)21/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
UKNFUGRPISBGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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